molecular formula C22H25FN2O2 B4585371 N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B4585371
M. Wt: 368.4 g/mol
InChI Key: OIZCYZDIHSJRET-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a fluorobenzoyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using 2-fluorobenzoyl chloride and a suitable base, such as triethylamine.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a nucleophilic substitution reaction using 3-methylphenylamine and a suitable leaving group, such as a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzoyl or methylphenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(2-chlorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide
  • N-ethyl-1-(2-bromobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide
  • N-ethyl-1-(2-iodobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Uniqueness

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethyl-1-(2-fluorobenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-3-25(18-8-6-7-16(2)15-18)21(26)17-11-13-24(14-12-17)22(27)19-9-4-5-10-20(19)23/h4-10,15,17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCYZDIHSJRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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